(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
The compound (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one belongs to the rhodanine-derived imidazolidinone class, characterized by a planar conjugated system with a Z-configuration at the methylidene double bond. Its structure comprises:
- 4-Chlorophenyl substituent: Enhances lipophilicity and modulates electronic properties.
- Phenyl group at position 3: Stabilizes the heterocyclic core via π-π interactions.
This compound has been studied for its antifungal and anticancer activities, with solubility and thermodynamic properties optimized through cyclodextrin complexation .
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLJNZISPOILH-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-17-8 | |
| Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Table 1: Structural Analogs with Modified Aromatic Substituents
Key Findings :
Heterocyclic Core Modifications
Table 2: Analogs with Modified Heterocyclic Cores
Key Findings :
- Thiazolidinone hybrids (e.g., pyrazole or furan derivatives) show broader bioactivity, including antibacterial effects, due to extended conjugation and heteroatom diversity .
- The imidazolidinone core in the target compound offers a balance between rigidity and flexibility, favoring interactions with fungal cytochrome P450 enzymes .
Functional Group Additions
Table 3: Analogs with Additional Functional Moieties
Research Implications
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance target binding, while polar substituents (e.g., OH, OMe) improve solubility.
- Solubility Optimization : Cyclodextrin complexation or side-chain modifications (e.g., L-173) address pharmacokinetic limitations .
Biological Activity
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN2OS
- Molecular Weight : 292.77 g/mol
- CAS Number : 1234567 (hypothetical for this example)
Structural Features
The compound features a unique imidazolidinone ring system with a phenyl and a chlorophenyl substituent, contributing to its diverse biological activities. The presence of the sulfur atom in the sulfanylidene position is critical for its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of similar structures exhibit selective cytotoxic effects on various cancer cell lines, including melanoma. The mechanism involved cell cycle arrest and induction of apoptosis, suggesting that this compound could be a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays indicated moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Another significant aspect of its biological activity is the inhibition of key enzymes. It has been reported to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states. The IC50 values for these activities suggest that the compound may serve as a lead structure for developing new enzyme inhibitors .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Research : A detailed investigation into the cytotoxic effects of related compounds showed that they induce cell cycle arrest at the S phase in melanoma cells, which could be attributed to the structural similarities with this compound. This highlights the need for further studies to explore its full potential in oncology .
- Antimicrobial Screening : A comprehensive screening revealed that derivatives of this compound exhibited varying degrees of antibacterial activity, with some showing promise as new agents against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
